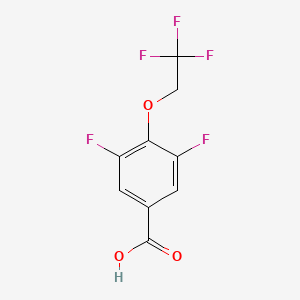

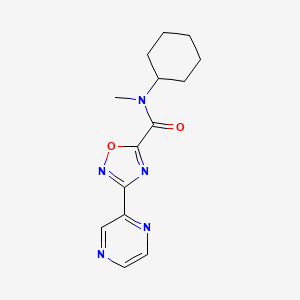

![molecular formula C16H18N2OS2 B2861367 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-59-2](/img/structure/B2861367.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .

Synthesis Analysis

The synthesis of similar compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead are designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis

The molecular structure of similar compounds suggests that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Applications De Recherche Scientifique

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study highlighted the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds were synthesized using a microwave-assisted, solvent-free method and evaluated for their anticancer activity against various human cancer cell lines. The findings suggested that most of the synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin. The study also performed a molecular docking study to predict the mechanism of action and assessed the drug-like behavior of the compounds through ADMET properties prediction (Tiwari et al., 2017).

Antibacterial Activity and QSAR Studies

Another study designed and synthesized novel analogs of benzothiazole and evaluated their antibacterial activity. The compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis. The study also included quantitative structure–activity relationships (QSAR) based on the antimicrobial screening data, indicating the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).

Role in Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives revealed their role as new series of supramolecular gelators. This study focused on understanding the effect of methyl functionality and multiple non-covalent interactions on gelation behavior. Two amides demonstrated gelation towards ethanol/water and methanol/water mixtures, indicating the potential application of these compounds in designing new materials with specific gelation properties (Yadav & Ballabh, 2020).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides

A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

The compound’s primary targets are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially enhancing its tumor suppressor activity .

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . By inhibiting ck2 and gsk3β, the compound prevents pten phosphorylation, thereby potentially inhibiting the pi3k/akt pathway and reducing cell proliferation .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it may have good bioavailability.

Result of Action

By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This could potentially lead to reduced cell proliferation and enhanced tumor suppressor activity .

Orientations Futures

Propriétés

IUPAC Name |

3-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKZSDDNBJOEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

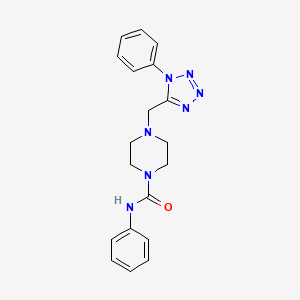

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

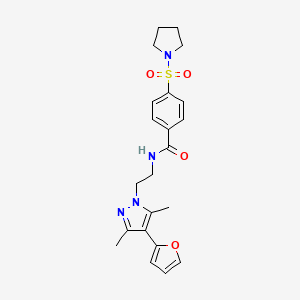

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

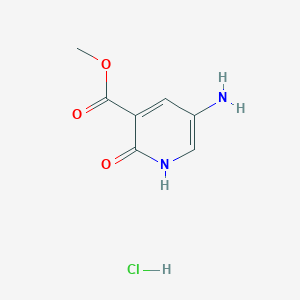

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)

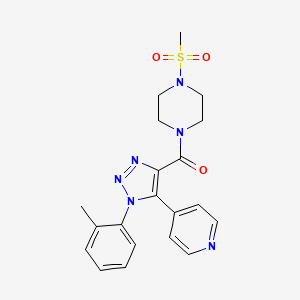

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)